molecular formula C5H7N3S B1630028 Pyrazinamine, 6-(methylthio)- (9CI) CAS No. 3430-08-8

Pyrazinamine, 6-(methylthio)- (9CI)

Cat. No.: B1630028
CAS No.: 3430-08-8
M. Wt: 141.2 g/mol
InChI Key: GOFYMEVZPVTBGF-UHFFFAOYSA-N
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Description

Pyrazinamine, 6-(methylthio)- (9CI) is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyrazine ring substituted with a methylsulfanyl group at the sixth position and an amine group at the second position. Its molecular formula is C5H7N3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinamine, 6-(methylthio)- (9CI) typically involves the introduction of the methylsulfanyl group to a pyrazine derivative. One common method is the nucleophilic substitution reaction where a pyrazine derivative reacts with a methylthiol reagent under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of Pyrazinamine, 6-(methylthio)- (9CI) may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrazinamine, 6-(methylthio)- (9CI) can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form a dihydropyrazine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various N-substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the manufacturing of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyrazinamine, 6-(methylthio)- (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylsulfanyl)pyridin-2-amine
  • 2-Aminopyrazine
  • 6-(Methylsulfanyl)quinoxaline

Uniqueness

Pyrazinamine, 6-(methylthio)- (9CI) is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methylsulfanylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFYMEVZPVTBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622663
Record name 6-(Methylsulfanyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-08-8
Record name 6-(Methylsulfanyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A MIXTURE OF 6-AMINO-2-CHLOROPYRAZINE (5.2 G, 40 MMOL) AND SODIUM THIOMETHOXIDE (3.3 G, 47 MMOL) IN DRY DMF (30 ML) WERE HEATED IN A SEALED TUBE AT 100°C. FOR 16 H. THE REACTION WAS COOLED AND PARTITIONED BETWEEN WATER AND METHYLENE CHLORIDE. THE ORGANIC LAYER WAS DRIED (NA2SO4) AND EVAPORATED IN VACUO TO GIVE THE TITLE COMPOUND AS A CRYSTALLINE SOLID:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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